molecular formula C16H18ClN3O2S2 B14929719 N-(4-chlorophenyl)-4-[(propan-2-ylcarbamothioyl)amino]benzenesulfonamide

N-(4-chlorophenyl)-4-[(propan-2-ylcarbamothioyl)amino]benzenesulfonamide

Cat. No.: B14929719
M. Wt: 383.9 g/mol
InChI Key: UBPOLZBGPFAVSY-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Introduction of the Isopropylamino Group: The isopropylamine is reacted with a suitable precursor to form the isopropylamino group.

    Formation of the Carbamothioyl Group: This involves the reaction of the isopropylamino group with carbon disulfide and a suitable activating agent.

    Coupling with Benzenesulfonamide: The final step involves coupling the intermediate with benzenesulfonamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

N-(4-CHLOROPHENYL)-4-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the chlorophenyl and isopropylamino groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C16H18ClN3O2S2

Molecular Weight

383.9 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-3-propan-2-ylthiourea

InChI

InChI=1S/C16H18ClN3O2S2/c1-11(2)18-16(23)19-13-7-9-15(10-8-13)24(21,22)20-14-5-3-12(17)4-6-14/h3-11,20H,1-2H3,(H2,18,19,23)

InChI Key

UBPOLZBGPFAVSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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